![molecular formula C25H19FO6 B2732294 3-(4-Ethoxyphenoxy)-7-[2-(4-fluorophenyl)-2-oxoethoxy]chromen-4-one CAS No. 637750-91-5](/img/no-structure.png)

3-(4-Ethoxyphenoxy)-7-[2-(4-fluorophenyl)-2-oxoethoxy]chromen-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of chromen-4-one, which is a class of organic compounds characterized by a chromene backbone . Chromen-4-ones are part of the larger family of coumarins, which are used in the manufacture of certain pharmaceuticals and are found in some essential oils .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 3,4-dihydro-2H-benzo[h]chromen-2-one and fluorenone derivatives have been synthesized using ortho-alkynylarylketones as common precursors . The synthesis employed silver catalyzed ketonization to form polycarbonyl intermediates which underwent double intramolecular cyclization .Wissenschaftliche Forschungsanwendungen

Synthesis and Catalytic Applications

Novel polystyrene-supported 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) catalysts have been prepared for efficient Michael additions in the synthesis of Warfarin™ and its analogues, highlighting the versatility of chromen-4-one derivatives in medicinal chemistry and organic synthesis. This research demonstrates the potential for creating environmentally friendly catalytic systems that can be easily recovered and reused without significant loss of activity (Alonzi et al., 2014).

Phototransformation and Photoproducts

The phototransformation of 2-(3-methoxyphenyl)-4H-chromen-4-ones has been explored, leading to products with an exotic tetracyclic scaffold. These findings open new pathways for the synthesis of complex molecules from simpler chromenone derivatives and highlight the influence of photochemical reactions on molecular structure and function (Khanna et al., 2015).

Electrochemical and Spectroelectrochemical Properties

Chromen-4-one derivatives have been used to investigate the effects of chromophore substituents on the electrochemical and spectroelectrochemical properties of resulting polymers. This research provides insight into how these derivatives can influence the electronic and optoelectronic behaviors of conducting polymers, suggesting applications in electrochromic devices (Yigit et al., 2015).

Fluorogenic Sensing and Imaging

The unique fluorescence properties of certain chromen-4-one derivatives make them applicable in developing new fluorogenic sensors. Such compounds exhibit strong fluorescence in protic solvents, suggesting potential applications in environmental sensing, biological imaging, and the development of novel fluorescent probes (Uchiyama et al., 2006).

Antioxidant Properties

Investigations into the antioxidant properties of 4-hydroxycoumarin derivatives, closely related to the compound , have shown that these molecules possess significant scavenging activity. This highlights the potential therapeutic applications of chromen-4-one derivatives in mitigating oxidative stress-related conditions (Stanchev et al., 2009).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-Ethoxyphenoxy)-7-[2-(4-fluorophenyl)-2-oxoethoxy]chromen-4-one involves the condensation of 4-ethoxyphenol with 4-fluorophenacyl bromide, followed by cyclization with salicylaldehyde and oxidation to form the final product.", "Starting Materials": [ "4-ethoxyphenol", "4-fluorophenacyl bromide", "salicylaldehyde", "potassium carbonate", "acetonitrile", "sodium hydroxide", "hydrogen peroxide" ], "Reaction": [ "Step 1: 4-ethoxyphenol is reacted with 4-fluorophenacyl bromide in the presence of potassium carbonate and acetonitrile to form 3-(4-ethoxyphenoxy)-4-fluorophenacyl bromide.", "Step 2: The bromide is then reacted with salicylaldehyde in the presence of sodium hydroxide to form the chromenone intermediate.", "Step 3: The intermediate is then oxidized with hydrogen peroxide to form the final product, 3-(4-Ethoxyphenoxy)-7-[2-(4-fluorophenyl)-2-oxoethoxy]chromen-4-one." ] } | |

CAS-Nummer |

637750-91-5 |

Molekularformel |

C25H19FO6 |

Molekulargewicht |

434.419 |

IUPAC-Name |

3-(4-ethoxyphenoxy)-7-[2-(4-fluorophenyl)-2-oxoethoxy]chromen-4-one |

InChI |

InChI=1S/C25H19FO6/c1-2-29-18-7-9-19(10-8-18)32-24-15-31-23-13-20(11-12-21(23)25(24)28)30-14-22(27)16-3-5-17(26)6-4-16/h3-13,15H,2,14H2,1H3 |

InChI-Schlüssel |

SFWBAACSYBRBCM-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)C4=CC=C(C=C4)F |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-hydroxy-5-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2732211.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-isopropylphenyl)amino)formamide](/img/structure/B2732212.png)

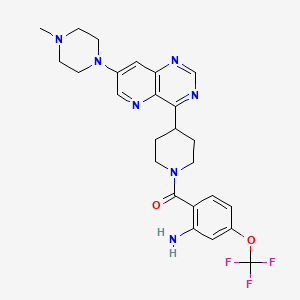

![4-(indolin-1-ylsulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2732213.png)

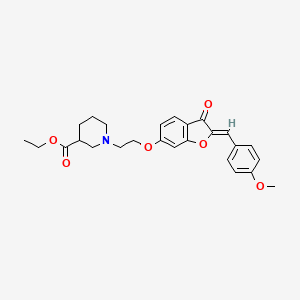

![N-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)-N-methyl-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2732216.png)

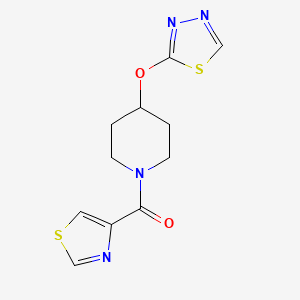

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2732230.png)